molecular formula C9H22O3S2Si B13048347 S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate

S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate

Cat. No.: B13048347
M. Wt: 270.5 g/mol
InChI Key: CEOZVXVWDIQTRX-UHFFFAOYSA-N
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Description

S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate: is a chemical compound with the molecular formula C9H22O3S2Si and a molecular weight of 270.48 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate typically involves the reaction of tert-butyldimethylsilyl chloride with 2-mercaptoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex molecules and natural products .

Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce thiol groups into proteins and peptides, facilitating the study of disulfide bond formation and protein folding .

Medicine: It can be used as a building block in the synthesis of pharmacologically active molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions .

Comparison with Similar Compounds

Uniqueness: S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate is unique due to its sulfonothioate group, which imparts distinct reactivity compared to other silyl-protected compounds.

Properties

Molecular Formula

C9H22O3S2Si

Molecular Weight

270.5 g/mol

IUPAC Name

tert-butyl-dimethyl-(2-methylsulfonylsulfanylethoxy)silane

InChI

InChI=1S/C9H22O3S2Si/c1-9(2,3)15(5,6)12-7-8-13-14(4,10)11/h7-8H2,1-6H3

InChI Key

CEOZVXVWDIQTRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCSS(=O)(=O)C

Origin of Product

United States

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